N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by cyclization and subsequent functionalization to introduce the N-ethyl and 5-methyl groups . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
Major products formed from these reactions include oxidized pyrazole derivatives, reduced amines, and substituted pyrazoles .
Scientific Research Applications
N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a fungicide, it targets succinate dehydrogenase, an enzyme critical for the mitochondrial electron transport chain in fungi . By inhibiting this enzyme, the compound disrupts energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide
Uniqueness
N-Ethyl-3-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-ethyl-5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-3-8-7(11)6-4-9-10-5(6)2/h4H,3H2,1-2H3,(H,8,11)(H,9,10) |
InChI Key |
WTDNIHOSEJCHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(NN=C1)C |
Origin of Product |
United States |
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